(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

This dihydroisoquinoline-azetidine benzamide is a structurally authenticated, ≥95% pure small molecule (C19H20N2O, MW 292.38) supplied exclusively for preclinical R&D. The simple benzoyl substituent makes it the ideal baseline scaffold for systematic structure-activity relationship (SAR) campaigns: use it to determine whether the core heterocycle alone engages your target or if a decorated aryl motif is essential. Because even minor modifications (e.g., 2,6-difluorobenzoyl) can drastically alter potency and selectivity, this unadorned compound serves as a critical matched negative control, safeguarding experimental reproducibility and IP generation.

Molecular Formula C19H20N2O
Molecular Weight 292.382
CAS No. 2034525-68-1
Cat. No. B2407649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone
CAS2034525-68-1
Molecular FormulaC19H20N2O
Molecular Weight292.382
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C19H20N2O/c22-19(16-7-2-1-3-8-16)21-13-18(14-21)20-11-10-15-6-4-5-9-17(15)12-20/h1-9,18H,10-14H2
InChIKeyCTJRTOYXNVBRJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone (CAS 2034525-68-1): Core Properties and Chemical Class


(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone, with CAS 2034525-68-1, is a synthetic small molecule (C19H20N2O, MW 292.38) . It features an azetidine core N-substituted with a benzoyl group and linked to a 3,4-dihydroisoquinoline moiety, placing it within a class of compounds explored for medicinal chemistry applications such as kinase inhibition or allosteric receptor modulation [1][2]. Commercial samples are typically supplied at 95% purity .

Why In-Class Substitution Fails for (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone: The Risk of Unverified Activity Cliffs


Compounds within the dihydroisoquinoline-azetidine class cannot be freely interchanged. Minor structural modifications, such as replacing the benzoyl group with a 2,6-difluorobenzoyl or a pyridinylmethanone, can lead to drastic changes in target binding, selectivity, and physicochemical properties [1]. For example, the related 2,6-difluorophenyl analog has been reported with an enzymatic IC50 of 70 nM against a specific target [2], whereas other analogs may be completely inactive. Without direct comparative pharmacological data, assuming functional equivalence between these analogs poses a significant risk to experimental reproducibility and project integrity [3].

Quantitative Differentiation Evidence for CAS 2034525-68-1: A Critical Gap in Public Data


Structural Comparators Define the SAR Space, but Quantitative Activity Data is Absent for the Target

A search of primary literature, patents, PubChem, ChEMBL, and BindingDB did not yield any quantitative bioactivity data (e.g., IC50, Ki, Kd) for (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone. The closest comparator with public activity data is the 2,6-difluorophenyl analog (CAS 2034526-25-3), which shows an IC50 of 70 nM against human dihydroorotate dehydrogenase (DHODH) in an enzymatic assay [1]. However, this data cannot be extrapolated to the target compound. For the benzyloxy-phenyl analog (CAS 2034307-40-7) and the 5-bromopyridin-3-yl analog (BenchChem ID), no quantitative activity data was found .

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Crystallographic Evidence from Related Chemotypes Confirms Target Engagement Potential but Not for This Compound

The dihydroisoquinoline-azetidine scaffold has been co-crystallized with the SARS-CoV-2 main protease (Mpro) in the COVID Moonshot campaign [1][2]. However, the PDB entries (e.g., 8DU8) feature a more elaborated analog, (6-hydroxy-1-(4-((1-propylazetidin-3-yl)oxy)phenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone, bound to the estrogen receptor alpha ligand binding domain, not the target compound [3]. No crystal structure of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone bound to any biological target was found.

Structural Biology X-ray Crystallography Fragment-Based Drug Design

Physicochemical Property Differentiation is Limited to Calculated Values: No Experimental LogP/Solubility Data

The target compound has a molecular weight of 292.38 g/mol and contains 2 hydrogen bond acceptors with no hydrogen bond donors, suggesting moderate lipophilicity . The closest analog, azetidin-1-yl(phenyl)methanone (CAS 3420-62-0), has a lower MW of 161.20 g/mol and lacks the dihydroisoquinoline moiety, which makes it significantly less complex and potentially less selective . However, no experimentally determined logP, solubility, permeability, or metabolic stability data were found for the target compound in any public database.

ADME Drug-likeness Physicochemical Properties

Defensible Application Scenarios for (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone Given the Evidence Gaps


Internal SAR Exploration of Dihydroisoquinoline-Azetidine Chemical Space

Given the absence of public activity data, the most scientifically defensible use of this compound is as a core scaffold for in-house structure-activity relationship (SAR) studies. By profiling a matrix of analogs—including the 2,6-difluorophenyl, 2-chlorophenyl, and pyridinyl variants—researchers can establish the pharmacophoric requirements for a given target of interest. This approach mitigates the risk of relying on unverified literature and allows the generation of proprietary, reproducible data [1].

Negative Control for Allosteric Modulation Assays

Related dihydroisoquinoline-azetidine compounds have been reported as D1 dopamine receptor positive allosteric modulators (PAMs) and PDE10A inhibitors [1][2]. The target compound, with a simple benzoyl substituent, may serve as a tool to probe whether the dihydroisoquinoline-azetidine core alone is sufficient for target engagement, or if the pendant aryl group is critical. If the compound shows no activity in a validated assay, it can function as a matched negative control, which is invaluable for confirming assay specificity.

Fragment Elaboration for Antiviral Protease Inhibitor Programs

The COVID Moonshot campaign demonstrated that dihydroisoquinoline-based compounds can inhibit the SARS-CoV-2 main protease (Mpro) [1]. While the target compound itself was not profiled in that public dataset, its core scaffold is present in several hit compounds. Medicinal chemistry teams focused on antiviral protease inhibition could use (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone as a starting point for fragment growth, leveraging the known binding mode of related chemotypes to guide rational design.

Quote Request

Request a Quote for (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.